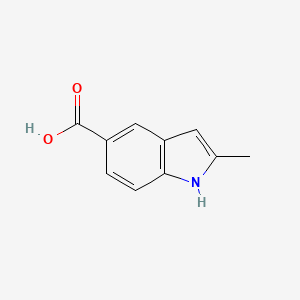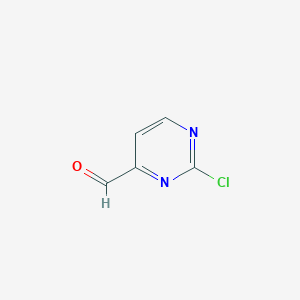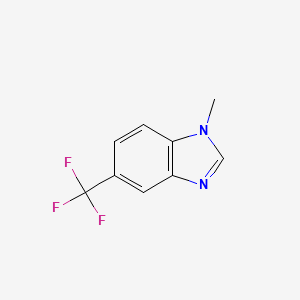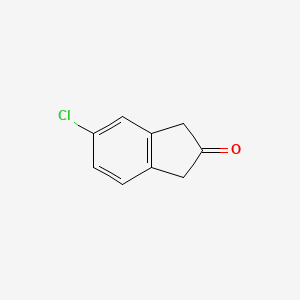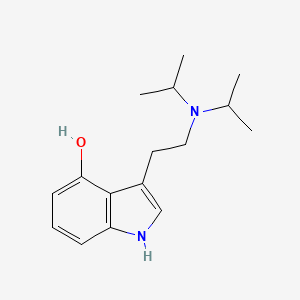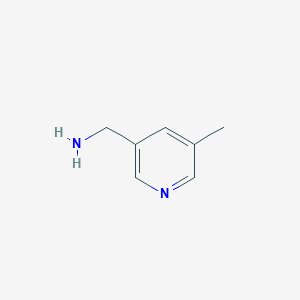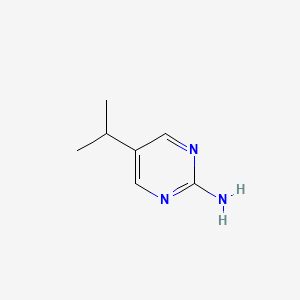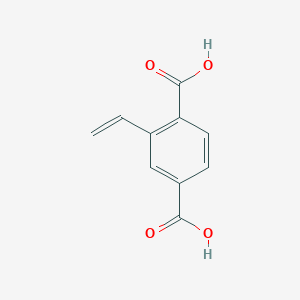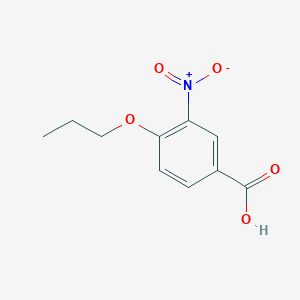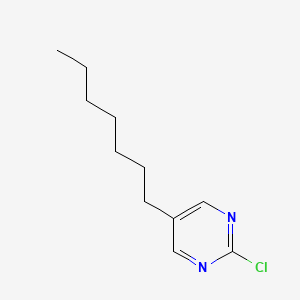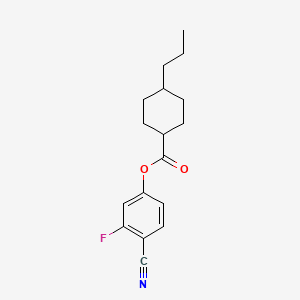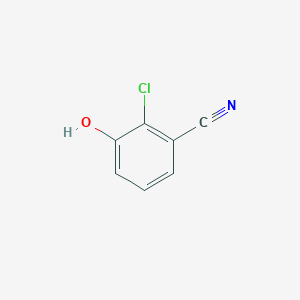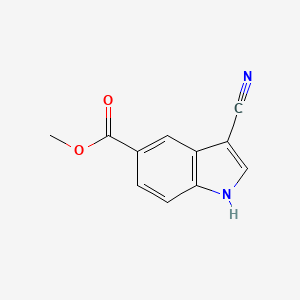
Methyl 3-cyano-1H-indole-5-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate involves the esterification of indole-5-carboxylic acid . This reaction typically proceeds through the reaction of indole-5-carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst. The resulting methyl ester is the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring (benzopyrrole) with a cyano group (CN) at position 3 and a carboxylate group (COOCH3) at position 5. The indole nucleus provides the aromatic character due to its 10 π-electrons .
Chemical Reactions Analysis
Methyl 3-cyano-1H-indole-5-carboxylate can participate in various chemical reactions, including electrophilic substitutions due to the presence of π-electrons. It serves as a useful synthon in Sonogashira cross-coupling reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Fluorescence Studies
Methyl 3-cyano-1H-indole-5-carboxylate has been utilized in the synthesis of new indole derivatives. For example, methyl 3-arylindole-2-carboxylates were synthesized using a metal-assisted intramolecular C-N cyclization of b,b-diaryldehydroamino acids. These compounds showed potential as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields in various solvents, especially those with electron-donating groups (Queiroz et al., 2007).
Novel Synthesis Approaches
A new approach to the functionalization of δ-carboline derivatives demonstrates the transformation of 3-cyano-1-p-nitrophenyl-δ-carbolin-2-one into various δ-carboline derivatives. This study highlights the versatility of methyl 3-cyano-1H-indole-5-carboxylate in creating complex molecular structures (Ryabova et al., 2001).
Anti-Cancer Activity
Research has been conducted on the anti-cancer activity of methyl indole-3-carboxylate derivatives. Two new derivatives were synthesized and tested for their effect on melanoma, renal, and breast cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Niemyjska et al., 2012).
Conformationally Constrained Tryptophan Derivatives
Methyl 3-cyano-1H-indole-5-carboxylate has been used in the synthesis of conformationally constrained tryptophan derivatives. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering insights into the molecular structure and function (Horwell et al., 1994).
Pharmaceutical Applications
The compound has also been utilized in the synthesis of various pharmaceutical agents. For instance, its derivatives have shown potential as anticancer agents in in vitro screenings against human tumor cell lines, demonstrating the compound's utility in drug discovery and development (Penthala et al., 2011).
Propriétés
IUPAC Name |
methyl 3-cyano-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUKZMNTQWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598983 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indole-5-carboxylate | |
CAS RN |
194490-33-0 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
